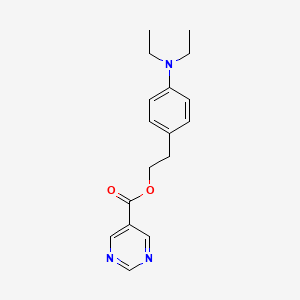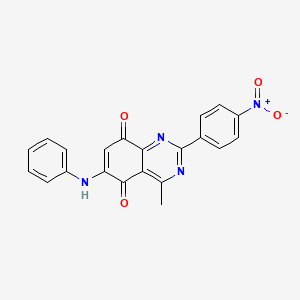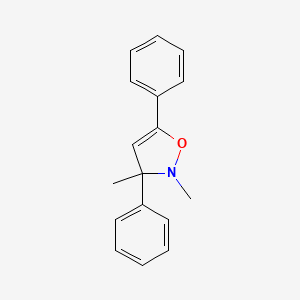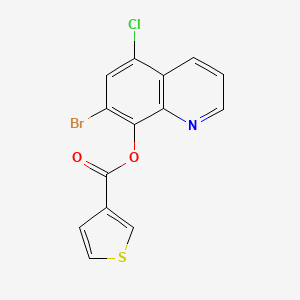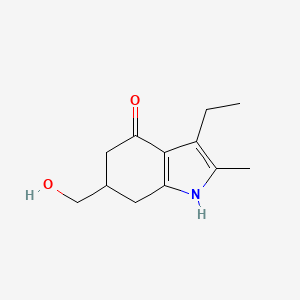![molecular formula C18H24N2O4 B12909396 10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid CAS No. 366453-84-1](/img/structure/B12909396.png)
10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid is a synthetic organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol . This compound is characterized by the presence of an isoindolinone moiety linked to a decanoic acid chain, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 10-Oxo-10-((1-oxo-2,3-dihydroisoindol-4-yl)amino)decanoic acid
- Decanoic acid,10-((2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino)-10-oxo
Uniqueness
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
366453-84-1 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
10-oxo-10-[(1-oxo-2,3-dihydroisoindol-4-yl)amino]decanoic acid |
InChI |
InChI=1S/C18H24N2O4/c21-16(10-5-3-1-2-4-6-11-17(22)23)20-15-9-7-8-13-14(15)12-19-18(13)24/h7-9H,1-6,10-12H2,(H,19,24)(H,20,21)(H,22,23) |
InChI Key |
NPSQFTIHLFEFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)CCCCCCCCC(=O)O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


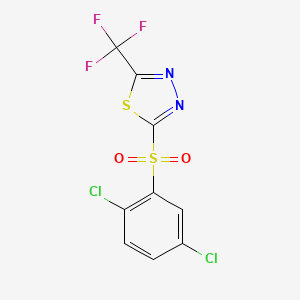



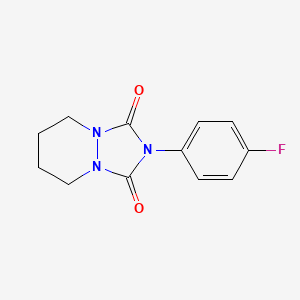

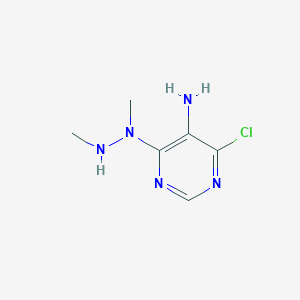
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
